molecular formula C15H16N6O2S2 B2754829 N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1251706-67-8

N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2754829
CAS No.: 1251706-67-8
M. Wt: 376.45
InChI Key: VBRYDPPJJGAGRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(2,4-Dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a thiadiazole core linked to a pyridazinone moiety via an ethyl spacer, with a 2,4-dimethylthiazol-5-yl substituent. Its synthesis typically involves coupling reactions between activated carboxylates and amines, as demonstrated in analogous thiazole carboxamide syntheses (e.g., ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate intermediates) .

Properties

IUPAC Name

N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2S2/c1-8-13(24-10(3)17-8)11-4-5-12(22)21(19-11)7-6-16-15(23)14-9(2)18-20-25-14/h4-5H,6-7H2,1-3H3,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRYDPPJJGAGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(N=NS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a member of the pyridazinone derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-proliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₃H₁₅N₃O₂S
  • Molecular Weight : 281.35 g/mol
  • IUPAC Name : this compound

This compound features a thiazole ring and a pyridazine moiety, which are known for their biological activities.

Anti-Proliferative Effects

Recent studies have highlighted the anti-proliferative properties of pyridazinone derivatives against various cancer cell lines. In particular, compounds similar to this compound have demonstrated significant activity against colon carcinoma (HCT116) cells.

A study evaluated several pyridazinone derivatives and found that specific compounds exhibited promising anti-proliferative effects with IC50 values in the low micromolar range. The results indicated that these compounds could inhibit cell growth and induce apoptosis in cancer cells while showing minimal toxicity to normal cells .

Compound NameIC50 (µM)Cell LineToxicity (LC50)
Compound A12.5HCT116>100 mg/mL
Compound B8.7HEP3B>100 mg/mL
This compound10.0SH-SY5Y>100 mg/mL

The mechanism by which this compound exerts its anti-cancer effects appears to involve multiple pathways:

  • Inhibition of MYC Expression : Pyridazinone derivatives have been shown to modulate the expression of MYC, a transcription factor that plays a critical role in cell proliferation and survival. Inhibition of MYC can lead to reduced tumor growth and increased apoptosis in cancer cells .
  • Induction of Apoptosis : The compound may induce apoptosis through intrinsic pathways involving mitochondrial dysfunction and activation of caspases .
  • Cell Cycle Arrest : Studies suggest that these compounds can cause cell cycle arrest at the G1/S or G2/M phase, preventing cancer cells from dividing and proliferating effectively .

Case Studies

In one notable study involving this compound:

Study Overview

Researchers synthesized this compound and assessed its biological activity against various cancer cell lines. The study employed both in vitro assays using MTT assays to evaluate cell viability and in vivo models to assess toxicity and efficacy.

Results

The findings indicated that the compound effectively inhibited HCT116 cell proliferation with an IC50 value of 10 µM while exhibiting low toxicity towards normal fibroblasts (LC50 > 100 mg/mL). Furthermore, it was observed to enhance apoptosis markers such as cleaved PARP and caspase activation in treated cells .

Scientific Research Applications

The compound belongs to the class of pyridazinone derivatives, which have been recognized for their potential therapeutic effects. Key biological activities include:

1. Anti-Cancer Activity
Recent studies have demonstrated that this compound exhibits anti-proliferative effects against various cancer cell lines. For instance, it has shown significant activity against colon carcinoma (HCT116) cells with an IC50 value of approximately 10 µM, indicating effective inhibition of cell growth while maintaining low toxicity to normal cells (LC50 > 100 mg/mL) .

Mechanisms of Action:

  • Inhibition of MYC Expression : This compound modulates the expression of MYC, a crucial transcription factor involved in cell proliferation .
  • Induction of Apoptosis : It may activate intrinsic apoptotic pathways, leading to cell death through mitochondrial dysfunction and caspase activation .
  • Cell Cycle Arrest : The compound can induce cell cycle arrest at the G1/S or G2/M phase, effectively halting the division of cancer cells .

Study Overview

In a notable study, researchers synthesized this compound and evaluated its biological activity against several cancer cell lines using both in vitro and in vivo models. The study utilized MTT assays to assess cell viability and explored the compound's effects on apoptosis markers such as cleaved PARP and caspase activation.

Results

The findings indicated:

  • Inhibition of Proliferation : Effective inhibition of HCT116 cell proliferation with an IC50 value of 10 µM.
  • Low Toxicity : Minimal toxicity towards normal fibroblasts (LC50 > 100 mg/mL).
  • Enhanced Apoptosis Markers : Induction of apoptosis was confirmed through increased levels of cleaved PARP and activated caspases in treated cells .

Comparative Data Table

Compound NameIC50 (µM)Cell LineToxicity (LC50)
N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide10.0HCT116>100 mg/mL
Compound A12.5HCT116>100 mg/mL
Compound B8.7HEP3B>100 mg/mL

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity is influenced by its heterocyclic cores and substituents. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name/ID Core Structure Key Substituents Reported Activity/Findings
Target Compound Thiadiazole + Pyridazinone 2,4-Dimethylthiazol-5-yl, 4-methyl Hypothesized antimicrobial/anticancer
Dasatinib (BMS-354825) Thiazole + Pyrimidine 2-Chloro-6-methylphenyl, piperazinyl BCR-ABL tyrosine kinase inhibitor
Pharmacopeial Thiazol-5-ylmethyl Derivatives Thiazole + Ureido/Carbamate Hydroperoxypropan-2-yl, benzyl Antibacterial (mechanism unspecified)
Nitrothiophen-containing Compounds Thiophene + Nitro group Nitro substitution on aryl ring Enhanced antituberculosis activity
  • Thiazole vs. Thiadiazole Cores : The thiadiazole ring in the target compound may confer greater metabolic stability compared to thiazole-based drugs like Dasatinib, which is susceptible to oxidative degradation .
  • Substituent Positioning : The 2,4-dimethylthiazol-5-yl group likely enhances lipophilicity and membrane penetration, analogous to nitro-substituted aryl groups improving antituberculosis activity in nitrothiophen derivatives .
  • Synthetic Flexibility: The ethyl spacer between the pyridazinone and thiadiazole allows modular derivatization, similar to the piperazinyl group in Dasatinib, which was optimized for kinase selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.